4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. This compound is specifically classified as a derivative of 4-amino-1,2,4-triazole. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal and antibacterial properties. The synthesis and application of such compounds are well-documented in various patents and scientific literature .
The synthesis of 4H-1,2,4-triazole derivatives, including 4-amino-3,5-dibenzyl-, typically involves the reaction of hydrazine with carboxylic acids. A notable method described in patent literature involves using an acidic ion exchange resin as a catalyst. The reaction proceeds under mild conditions (150°-180°C) and yields high purity products.
The molecular structure of 4H-1,2,4-triazole, 4-amino-3,5-dibenzyl- features a five-membered ring with three nitrogen atoms positioned at specific locations that influence its chemical properties.
The chemical behavior of 4-amino-3,5-dibenzyl- can be characterized by its ability to undergo electrophilic and nucleophilic substitutions.
The mechanism of action for compounds like 4-amino-3,5-dibenzyl- often involves interactions with biological targets such as enzymes or receptors.
Understanding the physical and chemical properties of 4-amino-3,5-dibenzyl- is crucial for its applications.
The scientific applications of 4-amino-3,5-dibenzyl-, particularly in medicinal chemistry and agriculture, are significant.
The compound is systematically named as 3,5-dibenzyl-4H-1,2,4-triazol-4-amine according to IUPAC nomenclature rules . This name reflects the core triazole ring numbering (with nitrogens at positions 1, 2, and 4), the benzyl substituents at positions 3 and 5, and the amino group at position 4. Common synonyms include:
Table 1: Nomenclature and Identifier Summary
Identifier Type | Value |
---|---|
IUPAC Name | 3,5-dibenzyl-4H-1,2,4-triazol-4-amine |
CAS Registry Number | 17591-59-2 |
Molecular Formula | C₁₆H₁₆N₄ |
Molecular Weight | 264.32 g/mol |
SMILES | C1=CC=C(C=C1)CC2=NN=C(N2N)CC3=CC=CC=C3 |
The core structure consists of a 1,2,4-triazole ring—a five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4. Key structural features include:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: